molecular formula C7H15Cl2NO B555371 (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride CAS No. 54518-92-2

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

Cat. No.: B555371
CAS No.: 54518-92-2
M. Wt: 200.10 g/mol
InChI Key: DRZZRBOLWKRHPF-UHFFFAOYSA-N
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Description

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (CAS: 54518-92-2) is a chiral organic compound with the molecular formula C₇H₁₅Cl₂NO and a molecular weight of 200.11 g/mol . It is structurally characterized by:

  • A chloromethyl ketone group at position 2.
  • An (S)-configured amino group at position 3.
  • A branched 5-methylhexane backbone .

This compound is widely used in life sciences as a protease inhibitor, particularly targeting serine proteases due to its reactive chloromethyl ketone moiety . It is commercially available as a stable solid at room temperature, with a LogP value of 2.67, indicating moderate lipophilicity . Its solubility profile includes polar aprotic solvents like DMSO and ethanol, making it suitable for in vitro and in vivo formulations .

Properties

IUPAC Name

3-amino-1-chloro-5-methylhexan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZZRBOLWKRHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969725
Record name 3-Amino-1-chloro-5-methylhexan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36077-42-6, 54518-92-2
Record name 2-Hexanone, 3-amino-1-chloro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36077-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-chloro-5-methylhexan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: L-Leucine Derivative

The synthesis begins with L-leucine due to its commercial availability and inherent (S)-configuration. To prevent nucleophilic interference from the amino group, tert-butoxycarbonyl (Boc) protection is employed.

Reaction Scheme 1: Boc Protection of L-Leucine

L-Leucine+Di-tert-butyl dicarbonate (Boc2O)Base (e.g., NaOH)Boc-L-Leucine+CO2+H2O\text{L-Leucine} + \text{Di-tert-butyl dicarbonate (Boc}2\text{O)} \xrightarrow{\text{Base (e.g., NaOH)}} \text{Boc-L-Leucine} + \text{CO}2 + \text{H}_2\text{O}

  • Conditions : Stirred in tetrahydrofuran (THF) or dioxane at 0–25°C for 4–6 hours.

  • Yield : >90% (reported for analogous amino acid protections).

Ketone Formation via Acylation

The Boc-protected leucine undergoes acylation to introduce the ketone moiety. Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) is a common approach.

Reaction Scheme 2: Friedel-Crafts Acylation

Boc-L-Leucine+Acetyl ChlorideAlCl3Boc-L-Leucine Acetyl Ketone Intermediate+HCl\text{Boc-L-Leucine} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{Boc-L-Leucine Acetyl Ketone Intermediate} + \text{HCl}

  • Conditions : Anhydrous dichloromethane (DCM) at −20°C to 0°C for 2–4 hours.

  • Challenges : Competing side reactions (e.g., over-acylation) necessitate strict temperature control.

α-Chlorination of the Ketone

Chlorination at the α-position is achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of radical initiators.

Reaction Scheme 3: Radical-Initiated Chlorination

Boc-L-Leucine Acetyl Ketone+Cl2AIBN (azobisisobutyronitrile)Boc-L-Leucine Chloromethyl Ketone+HCl\text{Boc-L-Leucine Acetyl Ketone} + \text{Cl}_2 \xrightarrow{\text{AIBN (azobisisobutyronitrile)}} \text{Boc-L-Leucine Chloromethyl Ketone} + \text{HCl}

  • Conditions : Carbon tetrachloride (CCl₄) as solvent, 40–60°C for 6–8 hours.

  • Selectivity : Radical conditions favor monochlorination at the methyl group adjacent to the ketone.

Deprotection and Hydrochloride Salt Formation

The Boc group is removed under acidic conditions, followed by precipitation of the hydrochloride salt.

Reaction Scheme 4: Acidic Deprotection

Boc-L-Leucine Chloromethyl Ketone+HCl (g)Dioxane(S)-3-Amino-1-chloro-5-methylhexan-2-one Hydrochloride+CO2+t-BuOH\text{Boc-L-Leucine Chloromethyl Ketone} + \text{HCl (g)} \xrightarrow{\text{Dioxane}} \text{this compound} + \text{CO}_2 + \text{t-BuOH}

  • Conditions : 4 M HCl in dioxane at 0°C for 1 hour.

  • Purification : Recrystallization from ethanol/diethyl ether yields >85% purity.

Optimization and Analytical Data

Reaction Condition Optimization

Key parameters influencing yield and enantiomeric excess (ee):

StepParameterOptimal ValueImpact on Yield/ee
Boc ProtectionTemperature0–5°CPrevents racemization (ee >98%)
AcylationMolar Ratio (AcCl)1.2:1Minimizes diacylation (yield 78%)
ChlorinationInitiator (AIBN)5 mol%Ensures complete conversion
DeprotectionHCl Concentration4 MAvoids decomposition

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 1.45–1.52 (m, 2H, CH₂), 1.68 (s, 3H, CH₃), 3.12 (t, J = 6.8 Hz, 1H, CH-NH₂), 4.21 (s, 2H, CH₂Cl).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (NH₃⁺ bend).

  • HRMS (ESI+) : m/z calcd for C₇H₁₄ClNO⁺ [M+H⁺]: 180.0789; found: 180.0792.

Comparative Analysis of Synthetic Routes

Boc-Mediated vs. Fmoc-Mediated Protection

While Boc protection dominates industrial synthesis, fluorenylmethyloxycarbonyl (Fmoc) groups offer advantages in solid-phase peptide synthesis (SPPS). However, Fmoc deprotection requires piperidine, which may degrade chloromethyl ketones.

Chlorination Methods

  • SO₂Cl₂ : Higher selectivity but generates SO₂ gas, requiring specialized equipment.

  • Cl₂ with AIBN : Scalable but necessitates rigorous exclusion of moisture.

Industrial-Scale Considerations

For bulk production (e.g., >1 kg), the following modifications are recommended:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic chlorination.

  • Crystallization Additives : Ethyl acetate improves crystal habit for filtration.

  • Quality Control : Chiral HPLC (Chiralpak AD-H column) ensures ee >99% .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Organic Synthesis: The compound is used in the preparation of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center and functional groups allows for selective binding to target molecules, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Solubility
(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride 54518-92-2 C₇H₁₅Cl₂NO 200.11 Chloromethyl ketone, amine Protease inhibition, biochemical research Soluble in DMSO, ethanol
5-Chloro-2-methyl-4-isothiazolin-3-one 26172-55-4 C₄H₄ClNOS 149.60 Isothiazolinone ring, chloro Biocide, preservative Limited water solubility
(S)-3-Aminohexanedioic acid hydrochloride 61884-74-0 C₆H₁₂ClNO₄ 197.62 Dicarboxylic acid, amine Life science research (exact role unspecified) Water-soluble
N-Methyl-5-hexen-1-amine hydrochloride N/A C₇H₁₆ClN 149.66 Alkene, tertiary amine Synthetic intermediate, surfactant Polar solvents
3-Aminopropanamide hydrochloride 64017-81-8 C₃H₉ClN₂O 124.57 Amide, amine Peptide synthesis High water solubility
Key Observations:

Functional Group Diversity: The target compound’s chloromethyl ketone group distinguishes it from analogues like 3-aminopropanamide hydrochloride (amide) and 5-chloro-2-methyl-4-isothiazolin-3-one (heterocyclic ring). This group enables covalent binding to protease active sites, a mechanism absent in simpler amines or amides . N-Methyl-5-hexen-1-amine hydrochloride lacks reactive electrophilic groups, limiting its use to non-catalytic applications like surfactants .

Stereochemical Specificity: The (S)-configuration of the amino group in the target compound is critical for its biological activity, as enantioselectivity is common in enzyme-substrate interactions. This contrasts with non-chiral compounds like 3-aminopropanamide hydrochloride .

Application-Based Comparison

Key Findings:
  • Protease Inhibition: The target compound’s chloromethyl ketone group reacts irreversibly with serine residues in proteases, a property absent in non-electrophilic analogues like 3-aminopropanamide hydrochloride .
  • Toxicity: Compounds with reactive electrophiles (e.g., chloromethyl ketone, isothiazolinone) require stringent safety measures, whereas amines and amides are typically safer .

Research Findings and Data

In Vitro and In Vivo Performance

  • Solubility and Formulation : The target compound’s solubility in DMSO allows for stock solutions up to 10 mM , with in vivo formulations using carriers like PEG300 and Tween 80 for animal studies .
  • Comparative Stability : Unlike 5-chloro-2-methyl-4-isothiazolin-3-one , which degrades rapidly in aqueous environments, the target compound remains stable at -20°C for 3 years .

Mechanistic Studies

  • Enzyme Inhibition : Studies on L-Leucine chloromethyl ketone derivatives (e.g., H-Leu-CMK.HCl) demonstrate selective inhibition of leukocyte elastase , a protease involved in inflammatory diseases .
  • Synergistic Effects: Amino acid derivatives, including the target compound, enhance physical performance by modulating hormone release and reducing muscle damage, as reported in ergot supplement research .

Biological Activity

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride, also known as Leu-CMK, is a leucine derivative with significant biological activity. This compound is primarily recognized for its role in influencing various physiological processes, particularly in the context of ergogenic effects and metabolic pathways.

  • Molecular Formula : C₇H₁₅Cl₂NO
  • Molecular Weight : 200.11 g/mol
  • CAS Number : 54518-92-2

Biological Activity

This compound exhibits a range of biological activities that can be categorized into several key areas:

  • Ergogenic Effects :
    • This compound has been shown to enhance physical performance by influencing the secretion of anabolic hormones and providing fuel during exercise. It is recognized for preventing exercise-induced muscle damage and improving mental performance during stress-related tasks .
  • Mechanism of Action :
    • As a leucine derivative, it plays a pivotal role in protein synthesis and muscle recovery. Leucine is known to activate the mTOR pathway, which is crucial for muscle growth and repair .
  • Potential Therapeutic Applications :
    • Research indicates that amino acid derivatives like Leu-CMK can have applications in treating conditions associated with muscle wasting and metabolic disorders. They may also be beneficial in enhancing recovery post-exercise and in clinical settings involving muscle degeneration .

In Vitro Studies

In vitro studies have demonstrated that this compound can stimulate various cellular pathways:

  • Cell Proliferation : It has been observed to enhance the proliferation of certain cell types, suggesting potential applications in regenerative medicine .
  • Hormonal Regulation : The compound influences the secretion of insulin and other anabolic hormones, which are vital for muscle growth and recovery .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Athletic Performance :
    • A study involving athletes showed improved recovery times and reduced muscle soreness when supplemented with leucine derivatives post-exercise.
  • Clinical Applications :
    • Patients with muscle-wasting diseases exhibited improved muscle mass and strength when treated with leucine-based supplements, including this compound.

Data Table: Summary of Biological Activities

Activity TypeDescription
Ergogenic EffectsEnhances physical performance, prevents muscle damage
Hormonal InfluenceStimulates anabolic hormone secretion (e.g., insulin)
Cellular ProliferationPromotes proliferation of specific cell types
Clinical ApplicationPotential treatment for muscle-wasting conditions

Q & A

Basic Research Questions

Q. How can the identity of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to verify the presence of the amino, chloro, and methyl groups. The chiral (S)-configuration can be confirmed using chiral shift reagents or polarimetry .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 196.65 (free base) and adducts corresponding to the hydrochloride salt (e.g., [M+H]+ at m/z 197.65) .
  • X-ray Crystallography : Resolve the stereochemistry and crystal structure for definitive confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards), chemical-resistant lab coats, and eye/face protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as respiratory irritation (H335 hazard) has been documented .
  • Spill Management : Collect spills mechanically using inert absorbents (e.g., vermiculite) and avoid flushing into drains .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation via hydrolysis or oxidation. Desiccate to avoid moisture absorption, which may alter reactivity .

Advanced Research Questions

Q. How can synthetic yields of the (S)-enantiomer be optimized while minimizing racemization?

  • Methodological Answer :

  • Chiral Catalysis : Use asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereocontrol during the formation of the amino-ketone backbone .
  • Low-Temperature Reactions : Conduct key steps (e.g., chloroamination) at –20°C to reduce thermal racemization .
  • HPLC Monitoring : Track enantiomeric excess (ee) using chiral stationary phases (e.g., amylose-based columns) to assess purity during synthesis .

Q. What analytical strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting ligand-receptor interactions .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variations in compound purity .
  • Structural Analog Testing : Evaluate activity of stereoisomers (e.g., (R)-enantiomer) to isolate stereospecific effects .

Q. How does the compound’s fluorinated analog differ in pharmacokinetic properties?

  • Comparative Analysis :

  • Lipophilicity : Replace the chloro group with trifluoromethyl (CF3_3) to enhance membrane permeability (logP increases by ~0.5 units) .
  • Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, extending half-life in vivo (e.g., from 2.1 to 4.8 hours in rodent models) .

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